molecular formula C19H20N4O2 B2785645 2-(2-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone CAS No. 1797190-09-0

2-(2-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone

Cat. No.: B2785645
CAS No.: 1797190-09-0
M. Wt: 336.395
InChI Key: UVJOZTQBUAFKQM-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
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Biological Activity

The compound 2-(2-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone (CAS Number: 1797190-09-0) is a member of the pyrazolopyrimidine class of compounds. These compounds are noted for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₀N₄O₂
  • Molecular Weight : 336.4 g/mol
  • Structure : The compound features a complex structure with a methoxyphenyl group and a dihydropyrazolo-pyrido-pyrimidine moiety.

Biological Activity Overview

Recent studies have highlighted the potential of this compound in various biological applications, particularly in cancer treatment. Its mechanism of action primarily involves the inhibition of specific kinases associated with cancer cell proliferation.

Anticancer Activity

  • In Vitro Studies :
    • The compound was evaluated against several cancer cell lines including HepG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
    • Results indicated significant cytotoxic effects with IC₅₀ values suggesting effective growth inhibition. For instance, one study reported an IC₅₀ value of 11.70 µM against renal carcinoma cells (RFX 393) .
  • Mechanism of Action :
    • The compound acts as a dual inhibitor of CDK2 and TRKA kinases. Inhibition of these kinases disrupts cell cycle progression and promotes apoptosis in cancer cells.
    • Molecular docking studies suggest that the compound binds effectively to the ATP-binding sites of these kinases, mimicking the action of known inhibitors .
  • Cell Cycle Arrest :
    • Treated cells showed significant arrest in the G0–G1 phase of the cell cycle, indicating its potential to halt cancer progression by preventing cells from entering mitosis .

Research Findings and Case Studies

A synthesis study focused on various derivatives of pyrazolopyrimidines demonstrated that modifications could enhance anticancer activity. Specific derivatives exhibited:

  • Broad-spectrum activity : Compounds derived from this structure showed mean growth inhibition percentages exceeding 40% across multiple cancer cell lines .
  • Apoptotic induction : The compound was shown to induce apoptosis in treated cells, as evidenced by increased markers for apoptotic pathways .

Data Tables

Cell Line IC₅₀ (µM) Mechanism Reference
HepG211.70CDK2/TRKA Inhibition
MCF719.92Cell Cycle Arrest
HCT116Not specifiedApoptosis Induction

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-9-18-20-11-15-12-22(8-7-16(15)23(18)21-13)19(24)10-14-5-3-4-6-17(14)25-2/h3-6,9,11H,7-8,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJOZTQBUAFKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CC4=CC=CC=C4OC)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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